molecular formula C15H22N2O2 B14163962 N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine CAS No. 1164559-22-1

N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine

Cat. No.: B14163962
CAS No.: 1164559-22-1
M. Wt: 262.35 g/mol
InChI Key: JNHMOIOBCVLGHX-UHFFFAOYSA-N
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Description

N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a methoxyphenyl group and a morpholine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine generally involves the condensation reaction between 4-methoxybenzaldehyde and 3-(morpholin-4-yl)propan-1-amine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would be essential to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically aldehydes or carboxylic acids.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzylidene)aniline
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine is unique due to the presence of both a methoxyphenyl group and a morpholine ring. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

1164559-22-1

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)methanimine

InChI

InChI=1S/C15H22N2O2/c1-18-15-5-3-14(4-6-15)13-16-7-2-8-17-9-11-19-12-10-17/h3-6,13H,2,7-12H2,1H3

InChI Key

JNHMOIOBCVLGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NCCCN2CCOCC2

Origin of Product

United States

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